molecular formula C9H7FN2S B8642900 N-(4-Fluorophenyl)thiazol-2-amine CAS No. 774544-66-0

N-(4-Fluorophenyl)thiazol-2-amine

Cat. No.: B8642900
CAS No.: 774544-66-0
M. Wt: 194.23 g/mol
InChI Key: ARCKJBKYXUAEIQ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)thiazol-2-amine is a versatile synthetic intermediate in medicinal chemistry, serving as a privileged scaffold for the development of novel therapeutic agents. Its significant research value lies in its demonstrated potential as a core structure in anticancer investigations, showing promising activity against breast adenocarcinoma cell lines (MCF-7) . The compound's mechanism of action is associated with its ability to interact with key biological targets; thiazole derivatives are known to function as kinase inhibitors and disrupt microtubule assembly, leading to the arrest of cancer cell proliferation . Furthermore, this aminothiazole derivative serves as a crucial precursor for synthesizing molecular hybrids, such as thiazole-conjugated amino acids, which can enhance pharmacological activity and overcome drug resistance mechanisms . Beyond oncology research, its utility extends to the development of antimicrobial agents, with structural analogs exhibiting potent activity against a range of bacterial and fungal species . The 2-aminothiazole core is a key pharmacophore in drug discovery, making this compound an essential building block for generating libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies across multiple disease targets.

Properties

CAS No.

774544-66-0

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12)

InChI Key

ARCKJBKYXUAEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)F

Origin of Product

United States

Comparison with Similar Compounds

Antibacterial Activity

  • N-(4-Fluorophenyl) Derivatives: highlights compounds like 5h (4-chlorophenyl and 4-fluoro-2-methylphenyl groups) with notable antibacterial activity against E. coli and S. aureus, though specific MIC values are unspecified. The fluorine atom likely enhances membrane penetration .
  • Nitro-Substituted Derivatives : 4-(4′-Nitrophenyl)thiazol-2-amine () shows high synthetic yield (94%) but reduced antibacterial efficacy compared to halogenated analogs, possibly due to metabolic instability .

Anti-Inflammatory and Kinase Inhibition

  • Triazolyl Derivatives : Compounds like 4g () demonstrate anti-inflammatory activity via COX-2 inhibition, with fluorine substituents improving selectivity .
  • Aurora Kinase Inhibitors : N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (e.g., CYC116 , ) leverage fluorine substituents for enhanced kinase binding (K$_i$ = 8.0–9.2 nM), underscoring fluorine’s role in optimizing drug-like properties .

Preparation Methods

Synthesis of α-Halo Ketones

α-Bromo- or α-chloroacetophenones are commonly used as precursors. For example, α-bromoacetophenone derivatives are synthesized by brominating acetophenone using copper(II) bromide (CuBr₂) in refluxing chloroform-ethyl acetate mixtures. These intermediates are critical for introducing substituents at the thiazole’s 4-position.

Cyclization with Thioureas

N-(4-Fluorophenyl)thiourea reacts with α-halo ketones under mild conditions to form the thiazole ring. A representative procedure involves stirring equimolar amounts of α-bromoacetophenone and N-(4-fluorophenyl)thiourea in ethanol at 80°C for 5–10 minutes under microwave irradiation (150 W). This method achieves yields of 75–95%, with shorter reaction times compared to conventional heating.

Key Reaction Parameters

  • Solvent: Ethanol or ethyl acetate

  • Catalyst: None required (microwave-assisted)

  • Temperature: 80°C

  • Yield: 80–96%

One-Pot α-Bromination/Cyclization Strategy

A streamlined one-pot method eliminates the need for isolating α-halo ketones. This approach, validated by Yin et al., combines α-bromination and cyclization in a single reaction vessel:

Reaction Mechanism

  • α-Bromination: Aromatic methyl ketones (e.g., acetophenone derivatives) react with CuBr₂ to generate α-bromo ketones in situ.

  • Cyclization: The α-bromo ketone intermediates immediately react with N-(4-fluorophenyl)thiourea to form the thiazole ring.

Optimized Protocol

  • Reagents: 4'-Fluoroacetophenone (1.0 eq), N-(4-fluorophenyl)thiourea (1.2 eq), CuBr₂ (1.5 eq)

  • Conditions: Ethanol, reflux (80°C), 2–4 hours

  • Yield: 70–85%

Advantages

  • Eliminates intermediate purification.

  • Reduces reaction time by 50% compared to stepwise methods.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating. A study by PMC researchers demonstrated the synthesis of N,4-diarylthiazole-2-amines, including N-(4-fluorophenyl) analogues, using this technology:

Procedure

  • Intermediate Preparation:

    • Synthesize N-(4-fluorophenyl)thiourea via the reaction of 4-fluoroaniline with ammonium thiocyanate in acidic conditions.

    • Generate α-bromoacetophenone via bromination of acetophenone with CuBr₂.

  • Cyclization: Combine intermediates in ethanol and irradiate at 150 W (80°C) for 5 minutes.

Results

  • Yield: 89% for N-(4-fluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine.

  • Purity: >95% (HPLC).

Comparative Analysis of Methods

Method Reaction Time Yield (%) Key Advantages
Traditional Hantzsch6–12 hours75–95High purity, scalable
One-Pot Bromination2–4 hours70–85Simplified workflow
Microwave-Assisted5–10 minutes85–89Ultra-fast, energy-efficient

Structural Characterization and Validation

Synthesized this compound derivatives are validated using spectroscopic techniques:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the thiazole C-H appears as a singlet near δ 7.0 ppm.

  • Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with theoretical values (e.g., m/z 235.05 for C₉H₆FN₂S) .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N-(4-Fluorophenyl)thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 4-fluoroaniline with α-bromoketones or thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Optimization involves adjusting solvent polarity, base strength, and reaction time to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical .
  • Data : Yields range from 50% to 70% depending on substituents and reaction scalability .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies NH stretching (~3120–3250 cm⁻¹) and C=N/C-S vibrations (1480–1620 cm⁻¹) .
  • NMR : 1^1H NMR confirms aromatic protons (δ 7.1–8.2 ppm) and NH signals (δ ~10.5 ppm); 13^13C NMR verifies thiazole ring carbons (δ 115–165 ppm) .
  • Mass Spectrometry : LCMS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 235.06) .

Q. How is the compound screened for preliminary biological activity in vitro?

  • Methodology :

  • Antibacterial Assays : Disk diffusion or broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is correlated with substituent electronegativity and lipophilicity .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values. Fluorophenyl groups enhance membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps. Fluorine substituents lower LUMO energy, enhancing electrophilicity .
  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., FabH enzyme in bacteria). The 4-fluorophenyl group shows strong π-π stacking with active-site residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare MIC values from independent studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from assay conditions (pH, inoculum size) .
  • SAR Studies : Systematic substitution of the thiazole ring (e.g., adding methyl or nitro groups) identifies pharmacophores critical for activity .

Q. How does crystallography confirm the molecular structure and polymorphism of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. Fluorine’s electron-withdrawing effect shortens C-F bonds (1.34 Å) and influences crystal packing .

Q. What role do fluorinated substituents play in enhancing metabolic stability?

  • Methodology :

  • In Vitro Stability Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes). Fluorine reduces oxidative metabolism, prolonging half-life (t₁/₂ > 4 hrs) .
  • LogP Measurements : HPLC-derived LogP values (~2.5) indicate improved lipid solubility, enhancing blood-brain barrier penetration .

Q. How can synthetic yields be improved for large-scale applications without compromising purity?

  • Methodology :

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) and improve heat transfer. Yields >80% reported under optimized flow rates .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight235.06 g/mol (HRMS)
LogP2.5 (HPLC)
Melting Point180–182°C
HOMO-LUMO Gap4.8 eV (DFT)

Table 2 : Antibacterial Activity (MIC) Against Common Pathogens

StrainMIC (µg/mL)ConditionsReference
S. aureus (Gram+)12.5Mueller-Hinton broth, 37°C
E. coli (Gram−)50pH 7.4, 18 hrs

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